Dabrafenib

Catalog No.
S548809
CAS No.
1195765-45-7
M.F
C23H20F3N5O2S2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabrafenib

CAS Number

1195765-45-7

Product Name

Dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)

InChI Key

BFSMGDJOXZAERB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Solubility

very slightly soluble at pH 1

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; Dabarefenib; GSK 2118436; Tafinlar

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
  • BRAF Mutations and Melanoma

    Mutations in the BRAF gene are a known driver of melanoma development. BRAF encodes a protein involved in a cellular signaling pathway that regulates cell growth and division. Specific mutations, like BRAF V600E, cause the BRAF protein to become hyperactive, leading to uncontrolled cell proliferation and tumor formation [Source: National Cancer Institute (.gov) ].

  • Mechanism of Action

    Dabrafenib acts as a BRAF inhibitor. It specifically targets the mutated BRAF protein, blocking its abnormal activity and hindering the uncontrolled growth of melanoma cells Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].

  • Clinical Efficacy

    Research has shown that Dabrafenib is effective in treating BRAF-positive metastatic melanoma. Studies have demonstrated objective tumor shrinkage (response) in a significant portion of patients, with a relatively rapid onset of action Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].

Dabrafenib is a selective inhibitor of the BRAF kinase, primarily used in the treatment of specific cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. It is particularly effective against tumors harboring BRAF V600E and V600K mutations, which are common in various malignancies. By inhibiting the mutated BRAF protein, dabrafenib disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. This mechanism helps to slow down or stop the growth of cancer cells .

  • BRAF is a protein involved in the MAPK signaling pathway, which regulates cell growth and division [].
  • In some cancers, a mutation in the BRAF gene leads to its constitutive activation, promoting uncontrolled cell growth [].
  • Dabrafenib selectively binds to the mutated BRAF protein, blocking its activity and hindering the MAPK signaling pathway []. This results in the arrest of cancer cell proliferation.
  • Dabrafenib is intended for prescription use only and can cause severe side effects [].
  • Common side effects include fatigue, skin rash, diarrhea, and headache [].
  • It can also interact with other medications, so consulting a healthcare professional is crucial before use [].
Involve:

  • Inhibition of BRAF Kinase: Dabrafenib competitively binds to the active site of mutated BRAF, preventing ATP from binding and thereby inhibiting downstream signaling pathways involved in cell growth and division.
  • Metabolism: The drug is metabolized mainly by cytochrome P450 enzymes CYP2C8 and CYP3A4 into hydroxy-dabrafenib, which is further oxidized to carboxy-dabrafenib and desmethyl-dabrafenib. These metabolites are subsequently excreted through bile and urine .

Dabrafenib exhibits significant biological activity against cancers with specific BRAF mutations. Its effectiveness can be summarized as follows:

  • Melanoma Treatment: Clinical trials have shown that dabrafenib significantly improves progression-free survival in patients with metastatic melanoma harboring BRAF V600 mutations.
  • Combination Therapy: When used in combination with trametinib, another MAPK pathway inhibitor, it enhances therapeutic efficacy while reducing paradoxical activation of wild-type BRAF, which can lead to adverse effects such as secondary skin cancers .

The synthesis of dabrafenib involves several key steps:

  • Starting Materials: The synthesis begins with appropriate aromatic compounds that serve as precursors.
  • Formation of Key Intermediates: Through a series of reactions including coupling reactions and functional group modifications, key intermediates are formed.
  • Final Coupling Reaction: The final step typically involves a coupling reaction that forms the dibenzothiazole structure integral to dabrafenib's activity.
  • Purification: The crude product is purified through crystallization or chromatography techniques to obtain pure dabrafenib for pharmaceutical use .

Dabrafenib is primarily applied in oncology:

  • Melanoma: Used for unresectable or metastatic melanoma with BRAF V600 mutations.
  • Non-Small Cell Lung Cancer: Effective in treating advanced non-small cell lung cancer with BRAF mutations.
  • Thyroid Cancer: Utilized for anaplastic thyroid cancer that has progressed after other treatments.
  • Combination Therapy: Often administered alongside trametinib to enhance treatment outcomes and manage resistance mechanisms .

Dabrafenib has been studied for drug-drug interactions due to its metabolism via cytochrome P450 enzymes:

  • Induction of CYP Enzymes: Dabrafenib induces CYP3A4 and CYP2C8, which can alter the metabolism of co-administered drugs.
  • Adverse Effects Monitoring: Patients on dabrafenib require monitoring for liver function due to potential elevations in serum aminotransferases, especially when combined with trametinib .

Similar Compounds

Several compounds share similarities with dabrafenib regarding their mechanism of action or target specificity in cancer therapy:

Compound NameMechanism of ActionUnique Features
TrametinibMEK inhibitorUsed in combination with dabrafenib
VemurafenibBRAF inhibitorTargets similar BRAF mutations but has different pharmacokinetics
SorafenibMulti-kinase inhibitorTargets multiple kinases including RAF and VEGFR
EncorafenibBRAF inhibitorMore selective for certain BRAF mutations
RegorafenibMulti-targeted treatmentInhibits multiple kinases involved in tumor growth

Dabrafenib's uniqueness lies in its high selectivity for mutant forms of BRAF compared to other inhibitors that may affect both mutant and wild-type proteins, potentially leading to different side effect profiles .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

4.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

519.10105173 g/mol

Monoisotopic Mass

519.10105173 g/mol

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

214-216°C

UNII

QGP4HA4G1B

Drug Indication

As monotherapy, dabrafenib is indicated to treat unresectable or metastatic melanoma with BRAF V600E mutation as detected by an FDA-approved test. In combination with [trametinib], dabrafenib is indicated to treat for: - the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations as detected by an FDA-approved test. - the adjuvant treatment of melanoma with BRAF V600E or V600K mutations and involvement of lymph node(s), following complete resection. - the treatment of metastatic non-small cell lung cancer (NSCLC) with BRAF V600E mutation. - the treatment of locally advanced or metastatic anaplastic thyroid cancer (ATC) with BRAF V600E mutation and with no satisfactory locoregional treatment options. - treatment of adult and pediatric patients six years and older with unresectable or metastatic solid tumours with BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options. This indication is approved under accelerated approval based on the overall response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s). - the treatment of pediatric patients one year of age and older with low-grade glioma (LGG) with a BRAF V600E mutation who require systemic therapy. Dabrafenib has limitations of use: it is neither indicated for treating patients with colorectal cancer because of known intrinsic resistance to BRAF inhibition nor wild-type BRAF solid tumours.
FDA Label
MelanomaDabrafenib as monotherapy or in combination with trametinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation (see sections 4. 4 and 5. 1). Adjuvant treatment of melanomaDabrafenib in combination with trametinib is indicated for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection. Non-small cell lung cancer (NSCLC)Dabrafenib in combination with trametinib is indicated for the treatment of adult patients with advanced non-small cell lung cancer with a BRAF V600 mutation.
Treatment of glioma

Livertox Summary

Dabrafenib is a selective inhibitor of mutated forms of BRAF kinase and is used alone or in combination with trametinib in the treatment of advanced malignant melanoma. Dabrafenib therapy is associated with transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Dabrafenib is a competitive and selective BRAF inhibitor by binding to its ATP pocket. Although dabrafenib can inhibit wild-type BRAF, it has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D. BRAF is a serine/threonine protein kinase and is involved in activating the RAS/RAF/MEK/ERK or MAPK pathway, a pathway that is implicated in cell cycle progression, cell proliferation, and arresting apoptosis.Therefore, constitutive active mutation of BRAF such as BRAF V600E is frequently observed in many types of cancer, including melanoma, lung cancer, and colon cancer.

Absorption Distribution and Excretion

After oral administration, the median time to achieve peak plasma concentration (Tmax) is 2 hours. Mean absolute bioavailability of oral dabrafenib is 95%. Following a single dose, dabrafenib exposure (Cmax and AUC) increased in a dose-proportional manner across the dose range of 12 mg to 300 mg, but the increase was less than dose-proportional after repeat twice-daily dosing. After repeated twice-daily dosing of 150 mg, the mean accumulation ratio was 0.73, and the inter-subject variability (CV%) of AUC at steady-state was 38%.
Fecal excretion is the major route of elimination accounting for 71% of radioactive dose while urinary excretion accounted for 23% of total radioactivity as metabolites only.
The apparent volume of distribution (Vc/F) is 70.3 L.Distribution to the brain is restricted because dabrafenib is a substrate and undergoes efflux by P-glycoprotein and breast cancer resistance protein.
The clearance of dabrafenib is 17.0 L/h after single dosing and 34.4 L/h after 2 weeks of twice-daily dosing.

Metabolism Metabolites

The metabolism of dabrafenib is primarily mediated by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib. Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine. Carboxy-dabrafenib is decarboxylated to form desmethyl-dabrafenib; desmethyl-dabrafenib may be reabsorbed from the gut. Desmethyl-dabrafenib is further metabolized by CYP3A4 to oxidative metabolites.

Wikipedia

Dabrafenib
Dipraglurant

FDA Medication Guides

Tafinlar
Dabrafenib Mesylate
Dabrafenib
CAPSULE;ORAL
TABLET;ORAL
NOVARTIS
NOVARTIS PHARMACEUTICALS
08/31/2023
03/16/2023

Biological Half Life

The mean terminal half-life of dabrafenib is 8 hours after oral administration. Hydroxy-dabrafenib's terminal half-life (10 hours) parallels that of dabrafenib while the carboxy- and desmethyl-dabrafenib metabolites exhibit longer half-lives (21 to 22 hours).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
Gibney GT, Zager JS: Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opin Drug Metab Toxicol. 2013 Jul;9(7):893-9. doi: 10.1517/17425255.2013.794220. Epub 2013 Apr 29. [PMID:23621583]
Dabrafenib
Drug Duo, Tafinlar and Mekinist, Approved for Aggressive Thyroid Cancer
FDA grants regular approval to dabrafenib and trametinib combination for metastatic NSCLC with BRAF V600E mutation
Novartis receives FDA approval of Tafinlar® + Mekinist® for adjuvant treatment of BRAF V600-mutant melanoma
Dabrafenib
Cancer. gov Dabrafenib
Dabrafenib and Trametinib Treatment in Patients With Locally Advanced or Metastatic BRAF V600–Mutant Anaplastic Thyroid Cancer
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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